molecular formula C15H15N3O5S2 B2484579 Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate CAS No. 476465-24-4

Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate

Cat. No.: B2484579
CAS No.: 476465-24-4
M. Wt: 381.42
InChI Key: KMURKLYFYYTTJZ-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate is a useful research compound. Its molecular formula is C15H15N3O5S2 and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate and related compounds are synthesized for various scientific purposes. For instance, Tang Li-jua (2015) reported the synthesis of a novel compound, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, through cyclization and described its structure using IR, 1H NMR, and MS spectra (Tang Li-jua, 2015).

Insecticidal Applications

Some thiadiazole derivatives have been evaluated for insecticidal properties. Fadda et al. (2017) synthesized various heterocycles, including a derivative similar to this compound, and tested them as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Synthesis of Derivatives

Pokhodylo et al. (2018) described the synthesis of various 1,2,3-triazole-4-carboxylic acid derivatives using 2-azido-1,3,4-thiadiazoles, which shows the potential of such compounds in creating diverse chemical structures (Pokhodylo, Shyyka, Savka, & Obushak, 2018).

Microwave-Assisted Synthesis

The microwave-assisted synthesis approach has been applied to similar compounds. Başoğlu et al. (2013) explored this method for synthesizing ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing thiadiazole, demonstrating an efficient way to produce such compounds (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Fluorescence and Photoluminescence

The thiadiazole ligands have been studied for their fluorescence properties. Demir et al. (2019) investigated the strongly fluorescing silver(I) complex of a new thiadiazole ligand, providing insights into the luminescent characteristics of these compounds (Demir, Gür, Şener, Şener, & Alpaslan, 2019).

Antimicrobial Activity

Research into the antimicrobial activity of thiadiazole derivatives is also prominent. Makwane et al. (2018) synthesized a series of thiadiazole compounds and tested them for antimicrobial activity, highlighting the potential of these compounds in medical applications (Makwane, Srivastava, Dua, & Srivastava, 2018).

Properties

IUPAC Name

ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O5S2/c1-3-21-13(20)8(2)24-15-18-17-14(25-15)16-12(19)9-4-5-10-11(6-9)23-7-22-10/h4-6,8H,3,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMURKLYFYYTTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)SC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321306
Record name ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816163
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

476465-24-4
Record name ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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